molecular formula C7H6ClFO2 B14096420 5-Chloro-4-fluoro-2-hydroxybenzenemethanol

5-Chloro-4-fluoro-2-hydroxybenzenemethanol

Cat. No.: B14096420
M. Wt: 176.57 g/mol
InChI Key: NIFKIHJBLOHULY-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-hydroxybenzenemethanol is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, featuring both chloro and fluoro substituents on the benzene ring, along with a hydroxyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzenemethanol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups. The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, hydroxylation, and methanol addition steps, each optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-hydroxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.

    Reduction: Formation of 5-Chloro-4-fluoro-2-hydroxybenzene.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoro-2-hydroxybenzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-hydroxybenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzenemethanol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    4-Fluoro-2-hydroxybenzenemethanol: Lacks the chloro substituent, which may influence its chemical properties and applications.

    5-Chloro-4-fluoro-2-methoxybenzenemethanol:

Uniqueness

5-Chloro-4-fluoro-2-hydroxybenzenemethanol is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological interactions. The combination of these substituents with the hydroxyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2

InChI Key

NIFKIHJBLOHULY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)CO

Origin of Product

United States

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